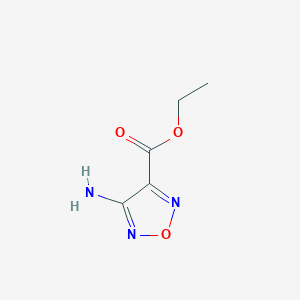

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Beschreibung

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS: 17376-63-5) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at the 4-position and an ethyl ester at the 3-position. It serves as a critical building block in medicinal and organic chemistry due to its versatile reactivity, particularly in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its synthesis often involves multi-step reactions starting from substituted cyanides or hydrazine derivatives, though specific protocols are proprietary .

Eigenschaften

IUPAC Name |

ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXJNHVAOUVZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361344 | |

| Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17376-63-5 | |

| Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Hydrazine Derivatives

The formation of the 1,2,5-oxadiazole (furazan) ring system is central to synthesizing this compound. A widely adopted strategy involves cyclization reactions using hydrazine derivatives and nitrile oxides. For example, 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes thermal cyclization in the presence of acetamide at 180°C, yielding the oxadiazole core . The ester group is subsequently introduced via nucleophilic substitution with ethyl bromide in anhydrous ethanol under reflux (12–24 hours) . Key parameters include:

-

Temperature : Elevated temperatures (160–180°C) drive cyclization but risk decomposition.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

-

Catalyst : Ferric chloride (FeCl₃) in acetic acid accelerates ring closure .

Yield : 45–60% after column chromatography (ethyl acetate/hexane, 3:1) .

Esterification of 4-Amino-1,2,5-Oxadiazole-3-Carboxylic Acid

Direct esterification of the carboxylic acid precursor offers a straightforward route. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid is reacted with ethanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via Fischer esterification:

Conditions :

-

Molar ratio : 1:5 (acid:ethanol) to shift equilibrium toward ester formation.

-

Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, and drying over MgSO₄ .

Yield : 52–68% after recrystallization from methanol .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified protocol involves:

-

Preparation of hydrazide intermediate : Ethyl hydrazinoacetate is treated with carbon disulfide (CS₂) in ethanol under microwave irradiation (300 W, 100°C, 15 minutes) .

-

Cyclization : The intermediate is oxidized with hydrogen peroxide (H₂O₂) in acidic medium, forming the oxadiazole ring .

Advantages :

-

Time efficiency : 15 minutes vs. 12–24 hours for conventional methods.

Substitution Reactions with Haloalkanes

Bromoethyl derivatives serve as alkylating agents for introducing the ethyl ester group. For instance, 4-amino-1,2,5-oxadiazole-3-carbonyl chloride reacts with ethyl bromide in the presence of triethylamine (Et₃N):

Conditions :

-

Solvent : Dichloromethane (DCM) at 0–5°C to minimize hydrolysis.

-

Stoichiometry : 1.2 equivalents of ethyl bromide ensure complete substitution .

Yield : 60–65% after solvent evaporation and purification .

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Purity (HPLC) | Key Advantages |

|---|---|---|---|---|

| Cyclization | 12–24 h | 45–60 | ≥95% | Scalability |

| Fischer Esterification | 6–8 h | 52–68 | ≥98% | Simplicity |

| Microwave-Assisted | 15 min | 70–75 | ≥97% | Rapid synthesis |

| Substitution | 4–6 h | 60–65 | ≥96% | High functional group tolerance |

Characterization and Validation

Synthetic products are rigorously characterized using:

-

¹H/¹³C NMR : Confirms substitution patterns and ester formation .

-

IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N oxadiazole) .

-

Mass Spectrometry : Molecular ion peak at m/z 157.13 [M+H]⁺ .

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred over batch processes due to:

-

Enhanced heat transfer : Mitigates decomposition risks at high temperatures.

-

Automated purification : In-line chromatography reduces manual intervention .

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its antimicrobial and antiviral properties. Research indicates that it may serve as a lead compound in drug development targeting various diseases.

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains, suggesting its utility in developing antiviral medications.

Coordination Chemistry

The compound acts as a building block for synthesizing more complex molecules and can function as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its relevance in catalysis and materials science.

Table: Comparison of Ligand Properties

| Compound | Ligand Type | Stability Constant |

|---|---|---|

| This compound | Bidentate | High |

| 4-amino-1,2,5-oxadiazole-3-carboxylic acid | Monodentate | Moderate |

| Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Bidentate | High |

Agriculture

In agrochemicals, this compound is explored for its potential as a pesticide or herbicide. Its efficacy against various plant pathogens positions it as a candidate for developing safer and more effective agricultural chemicals.

Case Study: Pesticidal Activity

Research has shown that formulations containing this compound significantly reduced the incidence of fungal infections in crops without harming beneficial microorganisms.

Material Science

The compound's unique properties allow it to be used in the synthesis of dyes and pigments. Its incorporation into polymer matrices can enhance the thermal stability and colorfastness of materials.

Wirkmechanismus

The mechanism of action of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate (CAS: 311774-00-2)

- Structural Difference: The amino group is replaced with an acetamido (-NHCOCH₃) moiety.

- Impact: Reduced nucleophilicity compared to the free amino group, enhancing stability under acidic conditions but limiting participation in condensation or Schiff base formation reactions .

- Applications: Suitable for derivatization requiring inert amino-protected intermediates.

4-Amino-1,2,5-oxadiazole-3-carboxylic Acid (CAS: 78350-50-2)

- Structural Difference : The ethyl ester is replaced with a carboxylic acid (-COOH).

- Impact : Increased polarity and water solubility, enabling salt formation (e.g., sodium or potassium salts) for enhanced bioavailability in drug formulations .

- Applications : Used in metal-chelating agents or as a precursor for amide coupling reactions.

Isomeric and Halogen-Substituted Analogues

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS: 121562-09-2)

- Structural Difference : Bromo substituent at the 3-position and a 1,2,4-oxadiazole isomer.

- Impact : The bromo group acts as a leaving group, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling). The 1,2,4-oxadiazole isomer exhibits distinct electronic properties, with reduced aromatic stability compared to 1,2,5-oxadiazole .

- Applications : Intermediate in cross-coupling reactions for synthesizing biaryl structures.

Hybrid Heterocyclic Derivatives

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 314032-02-5)

- Structural Difference : Incorporates both oxadiazole and triazole rings.

- Impact: The triazole moiety introduces additional hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes or receptors).

- Applications : Explored in antimicrobial and anticancer agent development.

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS: 312277-99-9)

Comparative Data Table

Biologische Aktivität

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and features an oxadiazole ring with an amino group and a carboxylate ester. The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include:

- Cyclization Reactions : Utilizing precursors that can undergo cyclization under suitable conditions.

- Green Chemistry Approaches : Modern synthetic routes often incorporate sustainable practices to minimize waste and enhance yield.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various microbial strains. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as certain fungi.

Antiviral Activity

Research indicates that this compound also possesses antiviral properties. It has been tested against several viral strains, showing promising results in inhibiting viral replication and activity.

Anticancer Potential

The compound has garnered attention for its anticancer properties. Various studies have reported its cytotoxic effects on different cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-15 (Colon Cancer) | 8.7 | Significant cytotoxicity |

| DU-145 (Prostate Cancer) | 6.0 | High inhibition of proliferation |

| MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis |

Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bcl-2 and Bax .

The mechanism through which this compound exerts its biological effects is still under investigation. However, several studies suggest:

- Inhibition of Key Enzymes : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes and other targets involved in cancer progression.

- Cell Signaling Pathways : The compound may interfere with critical signaling pathways such as p38MAPK and VEGFR-2, which are pivotal in cancer cell survival and proliferation .

Case Studies

Several case studies highlight the compound's potential:

- Study on Anticancer Activity : A study evaluated the effects of this compound on HCT-15 cells, reporting a significant reduction in cell viability with an IC50 value of 8.7 µM. Flow cytometry analysis indicated that the compound induced apoptosis via the intrinsic pathway .

- Antiviral Study : Another investigation assessed the antiviral activity against influenza virus strains, demonstrating that the compound inhibited viral replication by interfering with viral entry into host cells.

Q & A

Q. What are the recommended safety protocols for handling Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in laboratory settings?

- Methodological Answer: Researchers must adhere to standard laboratory safety practices, including wearing PPE (gloves, lab coats, and goggles) and working in a fume hood. The compound is designated for research use only, and spills should be managed with inert absorbents. Emergency contacts include the supplier (Combi-Blocks Inc.) and Infotrac for after-hours incidents . Storage should comply with guidelines for moisture-sensitive and thermally stable compounds.

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Methodological Answer: While direct synthesis protocols for the ethyl ester are not explicitly detailed in the literature, analogous methods for oxadiazole derivatives suggest starting from mthis compound. Transesterification with ethanol under acid catalysis (e.g., sulfuric acid) or nucleophilic substitution with ethyl halides could be explored. Key parameters include reflux temperature (80–100°C), anhydrous conditions, and reaction monitoring via TLC or HPLC .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and confirms purity. Mass spectrometry (MS) determines molecular weight (expected m/z: ~171.15 Da). Infrared (IR) spectroscopy verifies carbonyl (C=O) and amino (N-H) stretches. X-ray crystallography, using software like SHELX, resolves 3D structure and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer: Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. To address this:

- Compare spectra under standardized conditions (e.g., DMSO-d6 vs. CDCl3).

- Use high-resolution MS (HRMS) to confirm molecular formula.

- Perform computational modeling (DFT) to predict chemical shifts and validate experimental results .

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

- Methodological Answer: Employ Design of Experiments (DoE) to test variables:

- Catalyst type (e.g., H2SO4 vs. TsOH).

- Solvent polarity (ethanol vs. THF).

- Temperature gradients (reflux vs. microwave-assisted).

Monitor reaction progress via in-situ FTIR or GC-MS. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How does computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer: Molecular docking (AutoDock Vina) simulates interactions with enzymes (e.g., kinases) or receptors. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Pharmacophore modeling identifies key functional groups (amino, oxadiazole) for bioactivity .

Q. What experimental approaches validate the biological activity of this compound?

- Methodological Answer:

- In vitro assays: Test cytotoxicity (MTT assay), enzyme inhibition (kinase activity assays), or antimicrobial activity (MIC determination).

- Structure-Activity Relationship (SAR): Modify substituents (e.g., ethyl → methyl ester) and compare bioactivity.

- Metabolic stability: Use liver microsomes to assess CYP450-mediated degradation .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.